Ethyl [(4-nitrophenyl)methylidene]carbamate
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Overview
Description
Ethyl [(4-nitrophenyl)methylidene]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl [(4-nitrophenyl)methylidene]carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrobenzyl chloride with ethyl carbamate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(4-nitrophenyl)methylidene]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The benzylic position can undergo nucleophilic substitution reactions, such as halogenation using N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS), dichloromethane.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl [(4-nitrophenyl)methylidene]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl [(4-nitrophenyl)methylidene]carbamate involves its interaction with biological targets.
Properties
CAS No. |
103039-26-5 |
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Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
ethyl N-[(4-nitrophenyl)methylidene]carbamate |
InChI |
InChI=1S/C10H10N2O4/c1-2-16-10(13)11-7-8-3-5-9(6-4-8)12(14)15/h3-7H,2H2,1H3 |
InChI Key |
UXLUKYVOXHYYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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